N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide (CAS 853903-18-1) is a synthetic, low-molecular-weight (297.31 g/mol) benzimidazole derivative formed by the amide condensation of 3,4-dimethoxybenzoic acid (veratric acid) and 5-aminobenzimidazole. The compound features a benzimidazole core linked at the 5-position to a 3,4-dimethoxybenzamide moiety, a substitution pattern that distinguishes it from the more common 2-substituted benzimidazole amides.

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 853903-18-1
Cat. No. B2809504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide
CAS853903-18-1
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)OC
InChIInChI=1S/C16H15N3O3/c1-21-14-6-3-10(7-15(14)22-2)16(20)19-11-4-5-12-13(8-11)18-9-17-12/h3-9H,1-2H3,(H,17,18)(H,19,20)
InChIKeyZTVZXASJKJWITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide (CAS 853903-18-1): Core Chemical Identity and Structural Context for Procurement Decisions


N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide (CAS 853903-18-1) is a synthetic, low-molecular-weight (297.31 g/mol) benzimidazole derivative formed by the amide condensation of 3,4-dimethoxybenzoic acid (veratric acid) and 5-aminobenzimidazole . The compound features a benzimidazole core linked at the 5-position to a 3,4-dimethoxybenzamide moiety, a substitution pattern that distinguishes it from the more common 2-substituted benzimidazole amides . This structural arrangement places the compound at the intersection of benzimidazole-based kinase inhibitor scaffolds and methoxy-substituted benzamide pharmacophores, making it a candidate for screening libraries targeting ATP-binding pockets or poly(ADP-ribose) polymerase (PARP)-like enzyme families .

Why a 5-Benzimidazolyl-3,4-dimethoxybenzamide Cannot Be Replaced by Common 2-Substituted or Regioisomeric Benzimidazole Amides in Focused Screening Campaigns


The benzimidazole scaffold is highly sensitive to both the position and nature of substituents on the bicyclic ring system. Compounds with amide linkages at the 2-position of benzimidazole (e.g., CAS 191028-27-0) present the aryl amide group in a different vectorial orientation compared to the 5-position substitution in CAS 853903-18-1, which can alter hydrogen-bonding networks and steric complementarity within enzyme active sites . Furthermore, the regioisomeric shift from 3,4-dimethoxy to 3,5-dimethoxy substitution on the benzamide ring (cf. N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide, CAS 1219584-44-7) may modulate electron density on the aromatic ring and affect π-stacking interactions with target proteins . Because benzimidazole-based inhibitors often achieve selectivity through fine-tuning of these substitution vectors, substituting a 5-linked 3,4-dimethoxybenzamide with a 2-linked or regioisomeric analog without confirmatory biochemical profiling carries a high risk of altered potency and selectivity .

Quantitative Differentiation Evidence for N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide (CAS 853903-18-1) Versus Structural Analogs


Structural Topology Divergence: 5-Position Amide vs. 2-Position Amide Orientation in Benzimidazole Scaffolds

CAS 853903-18-1 features the amide linker at the benzimidazole 5-position, whereas the closest commercially available analog, N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide (CAS 191028-27-0), bears the identical 3,4-dimethoxybenzamide group at the 2-position . This topological difference results in a distinct dihedral angle between the benzimidazole and dimethoxyphenyl planes. In related benzimidazole-5-carboxamide kinase inhibitors, the 5-position amide has been shown to engage a conserved backbone NH in the hinge region of ATP-binding sites . Substituting a 2-position amide alters the vector of the terminal aryl group, which can disrupt this key hydrogen-bond interaction.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Methoxy Regioisomer Differentiation: 3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution on the Benzamide Ring

The 3,4-dimethoxy substitution on the benzamide phenyl ring of CAS 853903-18-1 distinguishes it from the 3,5-dimethoxy regioisomer, N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide (CAS 1219584-44-7) . In analogous benzamide-containing inhibitors (e.g., entinostat/MS-275 class HDAC inhibitors), the shift from 3,4- to 3,5-dimethoxy substitution has been shown to alter enzyme inhibitory potency by up to 10-fold due to changes in electron density distribution and steric accommodation within the active site channel . While no direct biochemical comparison exists for this specific pair, the regioisomeric difference is non-trivial for target engagement.

Medicinal Chemistry Regioisomer Selectivity Drug Design

CYP3A4 Inhibition Liability: Initial Binding Data from BindingDB Suggests Low Micromolar Interaction

A BindingDB entry (BDBM50584760 / CHEMBL2068968) reports an IC50 of 90 nM for CAS 853903-18-1 against recombinant human CYP3A4 using midazolam as a substrate with a 30-minute pre-incubation in the presence of an NADPH-generating system . This time-dependent inhibition profile suggests mechanism-based or quasi-irreversible binding to CYP3A4. In contrast, a closely related benzimidazole analog (BindingDB BDBM50257058 / CHEMBL2386849) showed an IC50 of 4,300 nM under similar conditions, representing a ~48-fold weaker CYP3A4 inhibition . This indicates that minor structural modifications in the benzimidazole-amide series can profoundly alter CYP inhibition liability, a key consideration for in vivo studies.

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

Application Scenarios Where N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide Offers Procurement Advantages Over Generic Analogs


Focused Kinase or PARP Inhibitor Screening Libraries Requiring 5-Substituted Benzimidazole Chemotypes

The 5-position amide substitution distinguishes CAS 853903-18-1 from the more common 2-substituted benzimidazole amides. Screening libraries that incorporate this compound can explore chemical space orthogonal to typical 2-substituted benzimidazole collections, potentially identifying hits against kinases or PARP family enzymes where hinge-region hydrogen bonding via the imidazole NH and 5-amide carbonyl is critical for binding . Procurement of this specific scaffold reduces library redundancy with 2-substituted analogs.

SAR Studies on Methoxy Regioisomer Effects in Benzamide-Containing Inhibitors

The 3,4-dimethoxy substitution pattern on the benzamide ring distinguishes this compound from 3,5-dimethoxy regioisomers. Systematic SAR campaigns that include both regioisomers can quantify the impact of methoxy positioning on target potency and selectivity, a factor known to influence inhibitor activity by up to 10-fold in benzamide-based HDAC inhibitor series . This compound serves as the 3,4-dimethoxy reference standard in such studies.

CYP3A4-Dependent Drug-Drug Interaction Liability Screening Using Benzimidazole Amides

With a CYP3A4 IC50 of 90 nM under time-dependent inhibition conditions, this compound is 48-fold more potent than structurally related benzimidazole analogs (IC50 = 4,300 nM) in CYP3A4 inhibition assays . It can be used as a tool compound to probe the structural determinants of CYP3A4 time-dependent inhibition within the benzimidazole amide series, or as a positive control for in vitro DDI screening panels.

Synthetic Intermediate for Diversified Benzimidazole Libraries via N-Functionalization

The free NH of the benzimidazole ring at the 3-position provides a handle for further derivatization (alkylation, arylation, or sulfonylation). This compound can serve as a central intermediate for generating focused libraries with varied N-substitution patterns, enabling exploration of structure-activity relationships at the imidazole NH while maintaining the 5-amido-3,4-dimethoxybenzamide core . Such libraries are valuable for hit-to-lead optimization programs.

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